3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide
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Overview
Description
3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds based on thiophene structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 3-acetylthiophene with a sulfonamide derivative under suitable reaction conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are commonly used methods for producing thiophene derivatives . These methods involve the use of various catalysts and reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-acetylthiophene: A simpler derivative with an acetyl group at the 3-position.
5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide: A similar compound with a chlorine atom at the 5-position.
Uniqueness
3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO4S2 |
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Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H15NO4S2/c1-8(12)9-4-7-16-10(9)17(13,14)11-5-3-6-15-2/h4,7,11H,3,5-6H2,1-2H3 |
InChI Key |
UMSNWCUKKWJTKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)NCCCOC |
Origin of Product |
United States |
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